![molecular formula C6H8BrN3 B11896586 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom and a fused pyrazolo-pyrazine ring system. The presence of the bromine atom makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in antiviral research, it acts as a core protein allosteric modulator, inhibiting the replication of viruses such as hepatitis B . The compound binds to the viral core protein, inducing conformational changes that prevent the assembly of viral particles .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness
2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific bromine substitution, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of biologically active compounds .
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H8BrN3/c7-6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2 |
InChI Key |
GJGLPTBKEKACKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)Br)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


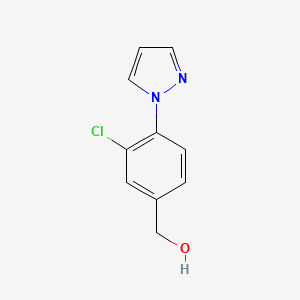
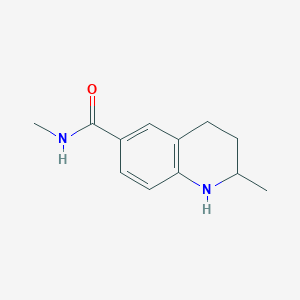
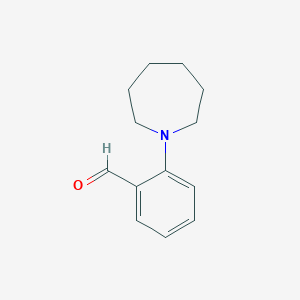


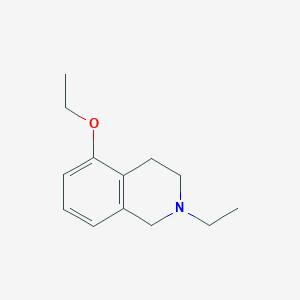
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)



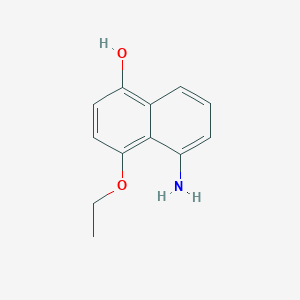
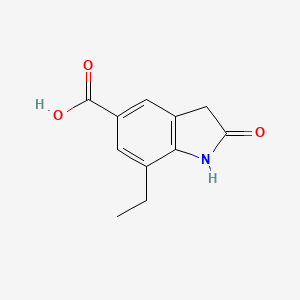
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)

